tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-8-9(7-12-13(8)5)6-11-10(2,3)4/h7,11H,6H2,1-5H3 |
InChI Key |
BHULULZVAZDJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl-methanamine is often used as a key intermediate or starting material. This compound can be commercially sourced or synthesized by known methods involving pyrazole ring construction and subsequent amine functionalization.
Commercial availability of N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine facilitates further derivatization.
Specific Synthetic Procedures
Reductive Amination and Alkylation Routes
The reaction of 3,5-dimethyl-1H-pyrazole derivatives with formaldehyde and amines (e.g., methylamine) under reductive amination conditions can yield the corresponding pyrazolylmethylamines.
Subsequent alkylation or protection steps introduce the tert-butyl group on the amine nitrogen, often via tert-butoxycarbonyl (Boc) protection or direct alkylation methods.
Protection and Deprotection Strategies
The tert-butyl group is frequently introduced as a Boc protecting group, which can be removed under acidic conditions to yield the free amine or retained for stability during further synthetic transformations.
For example, tert-butyl (Boc)-protected amino acids can be converted into methyl esters, then reacted with acetonitrile anions and hydrazine to form aminopyrazoles, followed by Boc deprotection to yield the target amine compounds.
Representative Reaction Conditions
Analytical Data Supporting Synthesis
Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra typically show methyl singlets corresponding to the 3,5-dimethyl groups on the pyrazole ring and characteristic signals for the tert-butyl group (singlet near 1.4 ppm).
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry confirms molecular weights consistent with tert-butyl-substituted pyrazolylmethanamine compounds.
Melting Points: Reported melting points for related tert-butyl pyrazole derivatives range from 86–91°C, indicative of purity and structural consistency.
Summary Table of Preparation Methods
Research Findings and Notes
The synthesis of tert-butyl-substituted pyrazolylmethanamine derivatives is well-established and typically involves commercially available intermediates or straightforward multi-step synthesis with good yields and reproducibility.
The use of protecting groups such as Boc facilitates selective reactions and purification steps, enhancing synthetic efficiency.
Analytical characterization by ^1H-NMR and HRMS confirms the structure and purity of the synthesized compounds.
These compounds serve as valuable scaffolds for further medicinal chemistry optimization, as evidenced by their inclusion in structure-activity relationship studies targeting various biological activities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require a base and elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
tert-Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or benzyl. This may reduce reactivity in nucleophilic reactions but enhance metabolic stability .
- Methoxy groups (e.g., 4-methoxybenzyl) increase polarity, which may improve aqueous solubility .
- Physicochemical Trends : Higher molecular weights correlate with increased hydrophobicity in analogs like the 2,3-dimethoxybenzyl derivative (275.35 g/mol), which could impact pharmacokinetic properties .
Biological Activity
Tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological significance of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1177360-97-2
- Molecular Weight : 181.28 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate biological pathways effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These values indicate that the compound exhibits potent activity against specific tumor cells, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Properties
Pyrazole derivatives are well-known for their anti-inflammatory activities. This compound has been investigated for its ability to inhibit inflammatory pathways:
- The compound has shown effectiveness in reducing pro-inflammatory cytokines in vitro.
- Its mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been extensively studied. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 50 µg/mL |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Study on Anticancer Efficacy
A comprehensive study by Wei et al. evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The study reported significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM. This suggests that the compound may play a role in targeting specific cancer pathways effectively .
Research on Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, this compound was shown to reduce inflammation markers in animal models of arthritis. The results indicated a reduction in swelling and pain associated with inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
